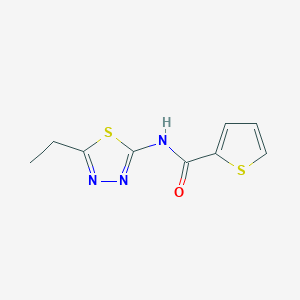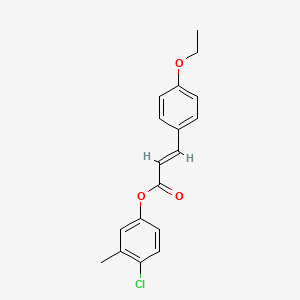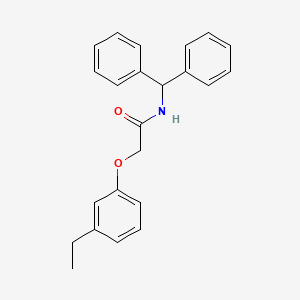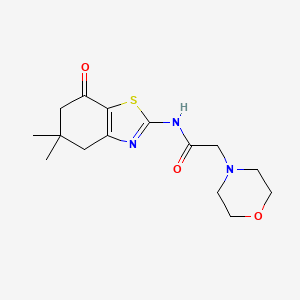![molecular formula C13H15F2NO2 B5691109 1-[3-(difluoromethoxy)benzyl]piperidin-2-one](/img/structure/B5691109.png)
1-[3-(difluoromethoxy)benzyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(difluoromethoxy)benzyl]piperidin-2-one, also known as DF-MPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DF-MPO is a derivative of piperidin-2-one and contains a difluoromethoxybenzyl group, which makes it unique from other piperidin-2-one derivatives.
科学的研究の応用
1-[3-(difluoromethoxy)benzyl]piperidin-2-one has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have anxiolytic, anti-inflammatory, and analgesic effects in animal models, making it a potential candidate for the treatment of anxiety disorders, chronic pain, and inflammation-related diseases.
作用機序
The exact mechanism of action of 1-[3-(difluoromethoxy)benzyl]piperidin-2-one is still under investigation. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters, such as dopamine, serotonin, and GABA. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, mood regulation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. This compound has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its anxiolytic and analgesic effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential anti-inflammatory effects.
実験室実験の利点と制限
1-[3-(difluoromethoxy)benzyl]piperidin-2-one has several advantages for lab experiments. This compound is stable under normal laboratory conditions and can be easily synthesized using standard laboratory equipment. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations, such as its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 1-[3-(difluoromethoxy)benzyl]piperidin-2-one. One potential direction is to investigate the potential therapeutic applications of this compound in human clinical trials, particularly for the treatment of anxiety disorders, chronic pain, and inflammation-related diseases. Another direction is to investigate the molecular targets of this compound, particularly the sigma-1 receptor, and its potential role in various physiological processes. Additionally, further optimization of the synthesis method and structural modification of this compound may lead to the development of more potent and selective derivatives.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
1-[3-(difluoromethoxy)benzyl]piperidin-2-one can be synthesized using a multi-step process that involves the reaction of piperidin-2-one with difluoromethoxybenzyl bromide in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
特性
IUPAC Name |
1-[[3-(difluoromethoxy)phenyl]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)18-11-5-3-4-10(8-11)9-16-7-2-1-6-12(16)17/h3-5,8,13H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSHBPDYUMGJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![7-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691052.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5691061.png)

![2-anilino-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5691077.png)

![7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)


![N,N-dimethyl-4-{[(1S*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5691110.png)

![1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5691118.png)
